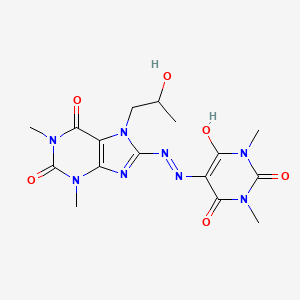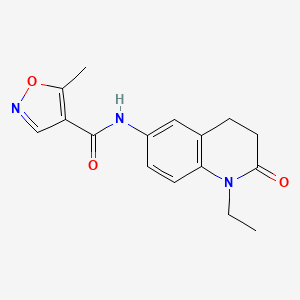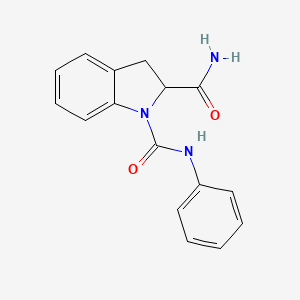![molecular formula C18H19N5O3S2 B2887429 ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 710289-01-3](/img/structure/B2887429.png)
ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine and thiophene. Purines are biologically significant molecules found in many organisms, including humans, where they serve as building blocks for DNA and RNA. Thiophenes are sulfur-containing heterocyclic compounds that are often used in pharmaceuticals and organic electronics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings (purine and thiophene) and functional groups (thioacetamido and carboxylate). The exact structure would depend on the specific positions of these groups on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylate group could make it polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research demonstrates the use of related ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compounds in the synthesis of new heterocycles, such as pyrimidine and thiazole derivatives, which have shown potent anticancer activity against colon cancer cell lines (Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M., 2020). This indicates the compound's role in developing anticancer agents.
Heterocyclization Reactions
The compound has been used in heterocyclization reactions to synthesize various heterocyclic systems, highlighting its flexibility and utility in medicinal chemistry for creating compounds with potential pharmaceutical applications (Wardaman, Wagnat Wahba, 2000).
Antitumor Evaluation
Further investigations into derivatives of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have led to the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, with many displaying high inhibitory effects on various human cancer cell lines, underscoring the compound's significance in antitumor research (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, Amira, 2010).
Anti-Rheumatic Potential
Studies have also explored its derivatives for anti-rheumatic effects, demonstrating significant antioxidant, analgesic, and anti-rheumatic properties, which opens up avenues for developing new therapeutic agents for rheumatic diseases (Sherif, Y., & Hosny, N., 2014).
Antimicrobial and Antioxidant Studies
The synthesis of lignan conjugates and evaluation for antimicrobial and antioxidant activities revealed that some compounds exhibit excellent properties, demonstrating the broader potential of this chemical scaffold in developing agents with antimicrobial and antioxidant effects (Raghavendra, K., et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-2-26-18(25)13-10-5-3-4-6-11(10)28-16(13)23-12(24)7-27-17-14-15(20-8-19-14)21-9-22-17/h8-9H,2-7H2,1H3,(H,23,24)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAMUFNFBJTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)
![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2887367.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)
